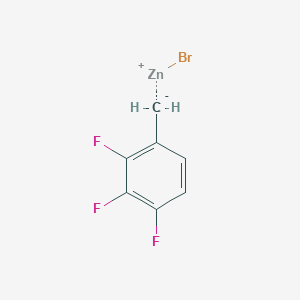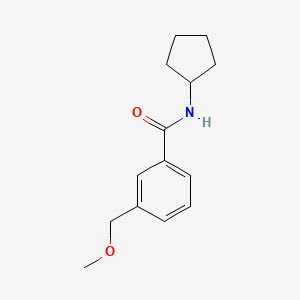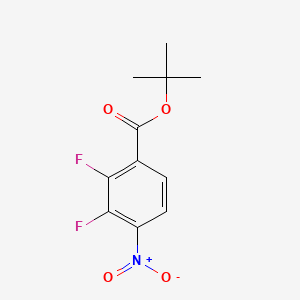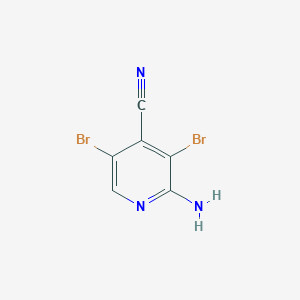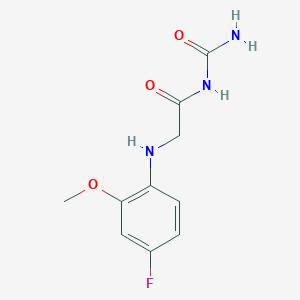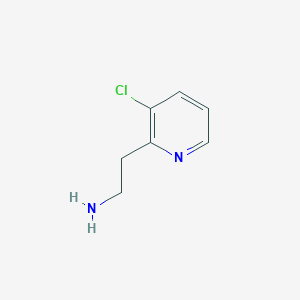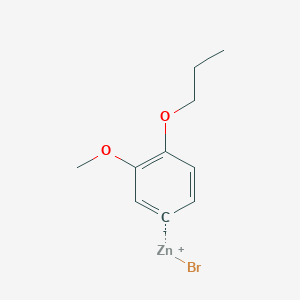
(4-t-Butoxy-phenylethynyl)-trimethyl-silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-tert-butoxy-phenylethynyl)-trimethyl-silane is an organic compound that features a phenylethynyl group substituted with a tert-butoxy group and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butoxy-phenylethynyl)-trimethyl-silane typically involves the coupling of a phenylacetylene derivative with a tert-butoxy group and a trimethylsilyl group. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of (4-tert-butoxy-phenylethynyl)-trimethyl-silane may involve large-scale Sonogashira coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-tert-butoxy-phenylethynyl)-trimethyl-silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenylacetylenes with different functional groups.
Reduction: Reduction reactions can lead to the formation of phenylethanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Phenylacetylenes with hydroxyl or carbonyl groups.
Reduction: Phenylethanes.
Substitution: Phenylethynyl derivatives with various functional groups.
Applications De Recherche Scientifique
(4-tert-butoxy-phenylethynyl)-trimethyl-silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of (4-tert-butoxy-phenylethynyl)-trimethyl-silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The phenylethynyl group can engage in π-π interactions, while the tert-butoxy and trimethylsilyl groups can influence the compound’s reactivity and stability. Molecular targets and pathways may include interactions with enzymes, receptors, and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-tert-butoxy-phenylethynyl)-phenylamine
- (4-tert-butoxy-phenylethynyl)-cyclopentanol
- Tetrathiafulvalene-tetraazapyrene triads
Uniqueness
(4-tert-butoxy-phenylethynyl)-trimethyl-silane is unique due to the combination of its phenylethynyl, tert-butoxy, and trimethylsilyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for specific applications in organic synthesis and material science.
Propriétés
Formule moléculaire |
C15H22OSi |
|---|---|
Poids moléculaire |
246.42 g/mol |
Nom IUPAC |
trimethyl-[2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethynyl]silane |
InChI |
InChI=1S/C15H22OSi/c1-15(2,3)16-14-9-7-13(8-10-14)11-12-17(4,5)6/h7-10H,1-6H3 |
Clé InChI |
WDYRJFBGCQLMCS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC=C(C=C1)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-4',5'-dihydro-2H,3'H-spiro[benzo[b]thiophene-3,2'-furan] 1,1-dioxide](/img/structure/B14891040.png)
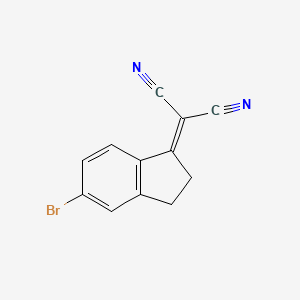


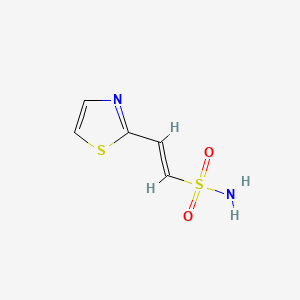
![3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14891063.png)
